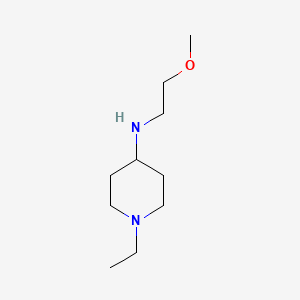

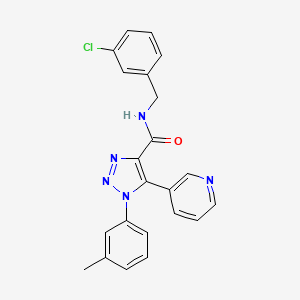

![molecular formula C15H15N3O4 B2508487 1-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)carbonyl]piperidine-3-carboxylic acid CAS No. 1571766-28-3](/img/structure/B2508487.png)

1-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)carbonyl]piperidine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)carbonyl]piperidine-3-carboxylic acid is a useful research compound. Its molecular formula is C15H15N3O4 and its molecular weight is 301.302. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antituberculosis Activity

The compound 1-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)carbonyl]piperidine-3-carboxylic acid is part of a broader class of fluoroquinolones, which has been studied for its efficacy against Mycobacterium tuberculosis. In one study, derivatives of this compound exhibited activity comparable to that of sparfloxacin, a known antituberculosis drug, in Swiss albino mice. This suggests potential applications of the compound or its derivatives in antituberculosis therapy (Shindikar & Viswanathan, 2005).

Gastroprotective Properties

Derivatives of this compound have also been investigated for their gastroprotective effects. In a study, unsaturated 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide derivatives demonstrated effectiveness in protecting against gastric damage in rats. This indicates potential applications of the compound in preventing gastric damage caused by non-steroidal anti-inflammatory agents (Hermecz et al., 1992).

Metabolic Pathways

Understanding the metabolism and excretion of compounds is crucial for drug development. A study on a dipeptidyl peptidase IV inhibitor, closely related to the structure of this compound, revealed insights into its metabolic pathways in rats, dogs, and humans, highlighting the importance of the compound's structural components in drug metabolism and elimination (Sharma et al., 2012).

Antipsychotic Potential

The compound's derivatives have shown potential in antipsychotic drug development. One study synthesized derivatives and evaluated them using the antiapomorphine test in mice, finding that certain derivatives had potent antagonistic activity, suggesting a potential use in antipsychotic medication (Tashiro et al., 1989).

Antiallergy and Anti-inflammatory Applications

Further research has explored the antiallergy and anti-inflammatory activities of similar compounds. For instance, 10-oxo-10H-pyrido[1,2-a]thieno[3,4-d]pyrimidines demonstrated significant inhibition in the rat passive cutaneous anaphylaxis test, indicating potential for treating allergic reactions. Additionally, certain thiazolo[3,2-a]pyrimidine derivatives showed moderate anti-inflammatory activity at specific doses, suggesting potential applications in inflammation management (Connor et al., 1984; Tozkoparan et al., 1999).

Mechanism of Action

Target of Action

The primary target of this compound is carbonic anhydrase I . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

The compound interacts with its target, carbonic anhydrase I, by binding to the active site of the enzyme .

Pharmacokinetics

The compound’s druglikeness and admet properties have been investigated, suggesting that it may have favorable pharmacokinetic properties .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its inhibitory effect on carbonic anhydrase I. By inhibiting this enzyme, the compound can disrupt the balance of carbon dioxide and bicarbonate in the body, potentially leading to changes in pH and other physiological effects .

Future Directions

Properties

IUPAC Name |

1-(4-oxopyrido[1,2-a]pyrimidine-3-carbonyl)piperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O4/c19-13(17-6-3-4-10(9-17)15(21)22)11-8-16-12-5-1-2-7-18(12)14(11)20/h1-2,5,7-8,10H,3-4,6,9H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVLKEBVGJKJFSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CN=C3C=CC=CN3C2=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 4-fluorophenyl ether](/img/structure/B2508405.png)

![((3AR,4R,6R,6AR)-6-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)-2,2-dimethyltetrahydrofuro[3,4-D][1,3]dioxol-4-YL)methanol](/img/structure/B2508406.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2508408.png)

![[1-(propan-2-yl)-1H-1,3-benzodiazol-6-yl]methanamine dihydrochloride](/img/structure/B2508417.png)

![4-(ethylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2508421.png)

![2-(benzenesulfonyl)-N-[2-(1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B2508422.png)